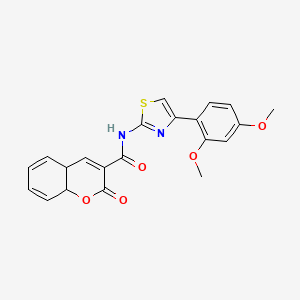
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H18N2O5S and its molecular weight is 410.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Thiazole derivatives
Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . They can interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Biologische Aktivität
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-oxo-4a,8a-dihydro-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's structure, biological mechanisms, and various studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N2O5S with a molecular weight of approximately 410.44 g/mol. The compound features a thiazole moiety and a chromene structure, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O5S |
| Molecular Weight | 410.44 g/mol |
| CAS Number | 394227-32-8 |
Anticancer Activity
Research indicates that compounds containing thiazole and chromene structures exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:
- Cytotoxicity : Studies have shown that similar thiazole derivatives have IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
- Mechanistic Insights : Molecular dynamics simulations suggest that these compounds interact with key proteins involved in apoptosis regulation, such as Bcl-2, primarily through hydrophobic contacts .
For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, showcasing the potential of thiazole-containing compounds in cancer therapy .
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties:
- In vitro Studies : Several studies have evaluated the antimicrobial efficacy of thiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups has been linked to enhanced activity .
- Structure-Activity Relationship (SAR) : The SAR analysis indicates that modifications on the phenyl ring significantly influence antimicrobial potency. For example, the introduction of halogen substituents has been shown to improve activity against certain pathogens .
Case Studies
- Study on Antitumor Effects :
-
Antimicrobial Evaluation :
- In another investigation, several thiazole derivatives were synthesized and tested for their antibacterial properties. Results indicated that certain compounds exhibited comparable efficacy to standard antibiotics like norfloxacin, suggesting their potential use as alternative antimicrobial agents .
Eigenschaften
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-4a,8a-dihydrochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-26-13-7-8-14(18(10-13)27-2)16-11-29-21(22-16)23-19(24)15-9-12-5-3-4-6-17(12)28-20(15)25/h3-12,17H,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEVZSXBSYBGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4C=CC=CC4OC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














